

A Comparative Performance Analysis of Hainanmurpanin Against Known mTOR Inhibitors

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Compound of Interest

Compound Name: *Hainanmurpanin*

Cat. No.: *B016064*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the novel mTOR inhibitor, **Hainanmurpanin**, against established inhibitors. The data presented herein is intended to provide an objective comparison to aid in the evaluation of **Hainanmurpanin** for research and development applications.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. **Hainanmurpanin** is a novel, potent, and selective inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of the PI3K/Akt/mTOR pathway. This document outlines the comparative efficacy of **Hainanmurpanin** against other known mTOR inhibitors.

Data Presentation

The inhibitory activity of **Hainanmurpanin** was compared against two well-established mTOR inhibitors, Rapamycin and Torin 1. The half-maximal inhibitory concentration (IC₅₀) values were determined using a LanthaScreen™ Kinase Assay.

Compound	Target	IC50 (nM)
Hainanmurpanin	mTOR	0.8
Rapamycin	mTOR	2.5
Torin 1	mTOR	1.2

Table 1: Comparative IC50 values of **Hainanmurpanin** and other known mTOR inhibitors.

Experimental Protocols

LanthaScreen™ Kinase Assay for mTOR Inhibition

This assay was employed to determine the IC50 values of the test compounds against the mTOR kinase.

Materials:

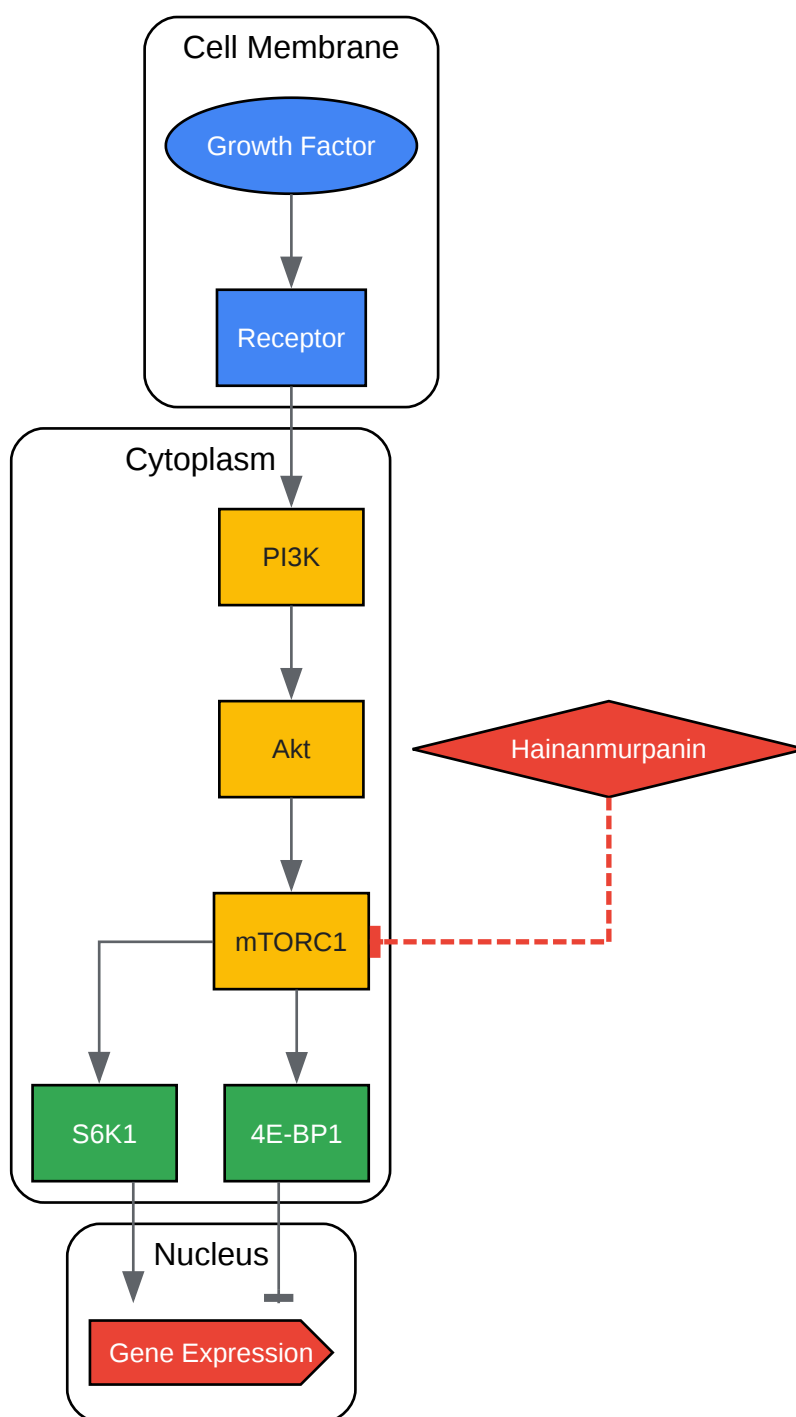
- mTOR Kinase (Human, recombinant)
- LanthaScreen™ Certified Alexa Fluor™ 647-anti-phospho-PRAS40 (Thr246) antibody
- GFP-PRAS40 substrate
- ATP
- Kinase Buffer
- Test compounds (**Hainanmurpanin**, Rapamycin, Torin 1) dissolved in DMSO
- 384-well microplates

Procedure:

- A kinase reaction was prepared by combining the mTOR kinase and the GFP-PRAS40 substrate in the kinase buffer.

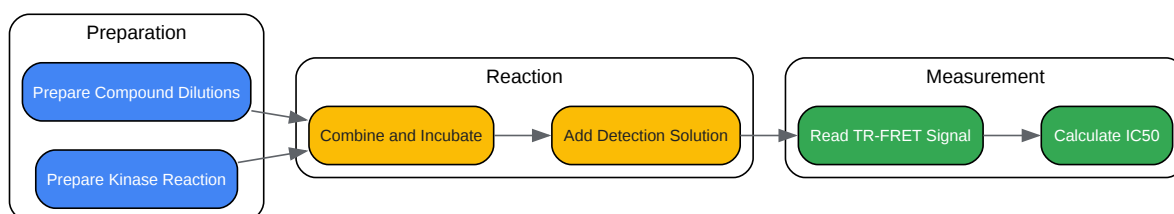
- Serial dilutions of the test compounds were prepared in DMSO and added to the kinase reaction mixture. The final DMSO concentration was maintained at 1%.
- The kinase reaction was initiated by the addition of ATP. The reaction mixture was incubated for 1 hour at room temperature.
- Following incubation, the detection solution containing the LanthaScreen™ antibody was added to stop the reaction and to detect the phosphorylated substrate.
- The plate was incubated for an additional 60 minutes at room temperature to allow for antibody binding.
- The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal was measured on a suitable plate reader. The emission ratio of 665 nm to 615 nm was calculated.
- The IC50 values were determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations



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Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of **Hainanmurpanin**.



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Caption: Experimental workflow for the LanthaScreen™ Kinase Assay.

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